![molecular formula C12H17BrN2 B12278238 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is an organic compound with the molecular formula C12H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-bromo-phenyl group attached to the ethyl chain makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine typically involves the reaction of 2-bromoacetophenone with piperazine. The process can be summarized as follows:
Starting Materials: 2-bromoacetophenone and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-bromoacetophenone is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-phenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Substitution reactions can yield various substituted phenyl-ethyl-piperazine derivatives.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in amines or alcohols.
Applications De Recherche Scientifique
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2-bromo-phenyl group allows the compound to bind to these targets with high affinity, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(4-Bromo-phenyl)-ethyl]-piperazine: Similar structure but with the bromine atom at the para position.
1-[2-(2-Chloro-phenyl)-ethyl]-piperazine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(2-Fluoro-phenyl)-ethyl]-piperazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H17BrN2 |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
1-[2-(2-bromophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 |
Clé InChI |
ULDQWLWNAXLCBW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
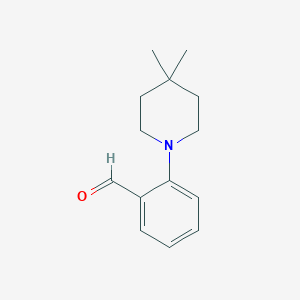
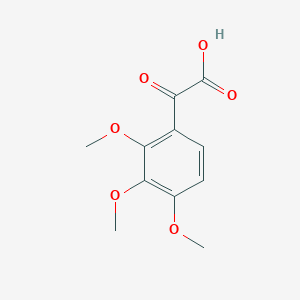
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
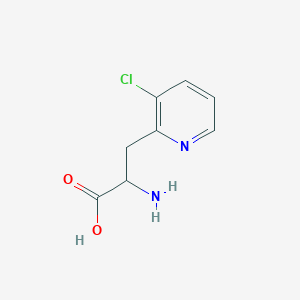
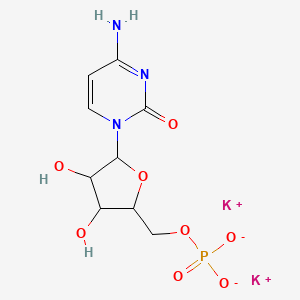
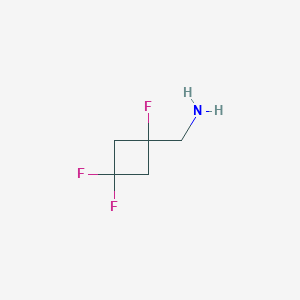
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
